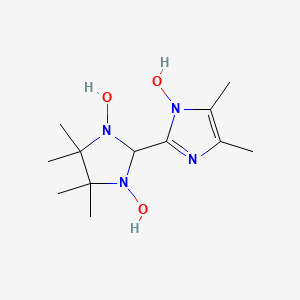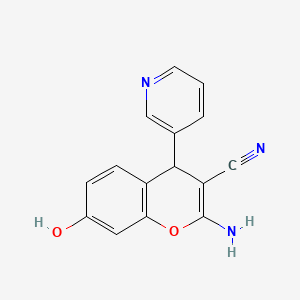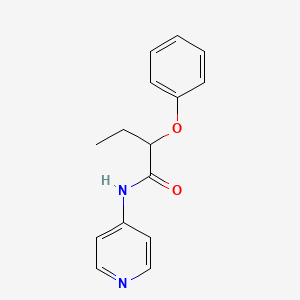
ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is a chemical compound that belongs to the class of glycine derivatives. It is a white crystalline powder that is used in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is not well understood. However, it is believed to act as a nucleophile and react with electrophilic groups in enzymes and other biological molecules. This can lead to the inhibition of enzyme activity and other biochemical processes.
Biochemical and Physiological Effects:
Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate has various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have antioxidant activity and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate in lab experiments is its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This can be useful in studying the role of these enzymes in various biological processes. However, one limitation is that the compound can be difficult to synthesize and isolate in pure form.
Zukünftige Richtungen
There are several future directions for research involving Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate. One direction is to investigate its potential therapeutic applications in the treatment of Alzheimer's disease. Another direction is to study its antioxidant activity and its potential to protect against oxidative stress. Additionally, it may be useful to investigate its potential as a starting material for the synthesis of other compounds with biological activity.
Synthesemethoden
The synthesis of Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate involves the reaction of glycine ethyl ester with 4-bromo-3-methylbenzoyl chloride and methylsulfonyl chloride in the presence of a base. The reaction takes place in a solvent such as tetrahydrofuran or dichloromethane. The product is obtained by precipitation with a non-polar solvent such as diethyl ether.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate has various scientific research applications. It is used in the synthesis of other compounds that have biological activity. It is also used as a starting material for the synthesis of inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Inhibitors of these enzymes have potential therapeutic applications in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-4-18-12(15)8-14(19(3,16)17)10-5-6-11(13)9(2)7-10/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVBLEHVKOUATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=C(C=C1)Br)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5180912.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5180913.png)
![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine](/img/structure/B5180918.png)

methanone](/img/structure/B5180925.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)

![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5180938.png)
![3-amino-6-methyl-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5180955.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5180959.png)
![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)